N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine
Description
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3-methylphenyl group and a 3-methylsulfonylpropylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-14-5-3-6-16(13-14)17-15-7-9-18(10-8-15)24(21,22)12-4-11-23(2,19)20/h3,5-6,13,15,17H,4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENQRMKRZCSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)S(=O)(=O)CCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the 3-methylphenyl group and the 3-methylsulfonylpropylsulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidine: A structurally similar compound with slight variations in functional groups.
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)pyrrolidine: Another analog with a different ring structure.
Uniqueness
N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
